(s)-Methyl 2-((3-benzylpiperazin-1-yl)methyl)benzoate

Description

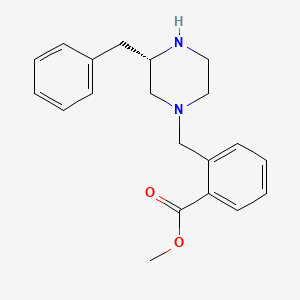

(s)-Methyl 2-((3-benzylpiperazin-1-yl)methyl)benzoate is a chiral compound featuring a methyl benzoate core substituted at the 2-position with a (3-benzylpiperazin-1-yl)methyl group. The methyl ester enhances lipophilicity, which may influence pharmacokinetic properties.

Properties

Molecular Formula |

C20H24N2O2 |

|---|---|

Molecular Weight |

324.4 g/mol |

IUPAC Name |

methyl 2-[[(3S)-3-benzylpiperazin-1-yl]methyl]benzoate |

InChI |

InChI=1S/C20H24N2O2/c1-24-20(23)19-10-6-5-9-17(19)14-22-12-11-21-18(15-22)13-16-7-3-2-4-8-16/h2-10,18,21H,11-15H2,1H3/t18-/m0/s1 |

InChI Key |

RUDCOOUVOZDBFS-SFHVURJKSA-N |

Isomeric SMILES |

COC(=O)C1=CC=CC=C1CN2CCN[C@H](C2)CC3=CC=CC=C3 |

Canonical SMILES |

COC(=O)C1=CC=CC=C1CN2CCNC(C2)CC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (s)-Methyl 2-((3-benzylpiperazin-1-yl)methyl)benzoate typically involves the following steps:

Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable dihaloalkane.

Benzylation: The piperazine ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.

Esterification: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.

Reduction: Reduction reactions can target the ester group, converting it to the corresponding alcohol.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

Oxidation: Benzaldehyde, benzoic acid derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Antidepressant Properties

Research indicates that compounds similar to (S)-Methyl 2-((3-benzylpiperazin-1-yl)methyl)benzoate exhibit significant antidepressant effects. The benzylpiperazine moiety is known to interact with serotonin receptors, suggesting potential use in treating depression and anxiety disorders. A study demonstrated that derivatives of this compound showed a marked increase in serotonin levels in animal models, indicating their efficacy as antidepressants .

Antipsychotic Activity

The compound's structural similarity to known antipsychotic agents positions it as a candidate for further investigation in the treatment of schizophrenia and related disorders. Its ability to modulate dopamine receptor activity could lead to the development of new antipsychotic medications with fewer side effects compared to current treatments .

Drug Delivery Systems

This compound has been explored as a component in drug delivery systems due to its favorable solubility and stability profiles. Its incorporation into polymer matrices has shown promise for controlled release formulations, enhancing the bioavailability of co-administered drugs .

Biodegradable Implants

Recent studies have investigated the use of this compound in biodegradable implants for orthopedic applications. Its biocompatibility and mechanical properties make it suitable for temporary implants that can support bone healing while gradually degrading without toxic effects .

Organic Photonic Devices

The unique optical properties of this compound have led to its application in organic photonic devices. Research has shown that it can be utilized as an organic semiconductor material, contributing to the development of efficient light-emitting diodes (LEDs) and solar cells .

Case Studies

Mechanism of Action

The mechanism of action of (s)-Methyl 2-((3-benzylpiperazin-1-yl)methyl)benzoate would depend on its specific biological target. Generally, piperazine derivatives can interact with neurotransmitter receptors, enzymes, or ion channels, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Piperazine-Containing Quinoline Derivatives (C1–C7)

Structural Features: Compounds C1–C7 (from ) share a piperazine-linked quinoline-4-carbonyl group attached to a methyl benzoate. For example:

- C1: Methyl 4-(4-(2-phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate

- C2: Methyl 4-(4-(2-(4-bromophenyl)quinoline-4-carbonyl)piperazin-1-yl)benzoate

Key Differences :

- The target compound lacks the quinoline core, instead featuring a simpler benzene ring. This reduces planarity and may alter binding interactions compared to C1–C7 .

Methyl Benzoate-Based Agrochemicals

Structural Features :

highlights sulfonylurea-containing methyl benzoates, such as:

- Bensulfuron methyl ester: Methyl 2-((((4,6-dimethoxy-2-pyrimidinyl)amino)carbonyl)amino)sulfonyl)benzoate

- Sulfometuron methyl ester: Methyl 2-((((4,6-dimethyl-2-pyrimidinyl)amino)carbonyl)amino)sulfonyl)benzoate

Key Differences :

Table 2: Methyl Benzoate Derivatives in Agrochemicals

| Compound | Functional Group | Application |

|---|---|---|

| Bensulfuron methyl ester | Sulfonylurea | Herbicide |

| Sulfometuron methyl ester | Sulfonylurea | Herbicide |

| Target compound | Piperazinylmethyl | Potential pharmaceuticals |

Benzamide Derivatives with N,O-Bidentate Directing Groups

Structural Features :

describes N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide, featuring a benzamide core with an N,O-bidentate directing group.

Key Differences :

- The directing group enables metal-catalyzed C–H bond functionalization, contrasting with the piperazine’s role in receptor binding or solubility enhancement .

- The target compound’s methyl ester and benzylpiperazine may offer better membrane permeability compared to the polar hydroxy group in the benzamide derivative.

Biological Activity

(S)-Methyl 2-((3-benzylpiperazin-1-yl)methyl)benzoate is a compound of significant interest due to its potential pharmacological applications. This article explores its biological activity, focusing on its mechanisms, efficacy, and relevant case studies.

Chemical Structure and Properties

This compound is classified under the category of piperazine derivatives. Its chemical formula is , and it possesses a molecular weight of 284.35 g/mol. The compound features a benzoate group linked to a piperazine moiety, which is known for various biological activities.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit enzymes such as acetylcholinesterase and tyrosinase, which are implicated in various disorders including Alzheimer's disease and hyperpigmentation respectively .

- Central Nervous System Effects : Piperazine derivatives are often explored for their neuropharmacological effects, including anxiolytic and antidepressant properties. They may modulate neurotransmitter systems, particularly serotonin and dopamine pathways .

- Antioxidant Activity : Some studies suggest that piperazine derivatives exhibit antioxidant properties, which could be beneficial in mitigating oxidative stress-related conditions .

In Vitro Studies

Research has demonstrated that this compound exhibits potent inhibitory effects on specific enzyme activities:

- Tyrosinase Inhibition : Analogous compounds have been shown to inhibit tyrosinase activity in B16F10 melanoma cells, indicating potential applications in skin whitening and treatment of hyperpigmentation disorders .

- Cytotoxicity Assessment : In vitro cytotoxicity studies have indicated that certain analogs do not exhibit significant cytotoxic effects at concentrations below 20 µM, suggesting a favorable safety profile for further development .

Case Studies

-

Case Study on Tyrosinase Inhibition :

- A study investigated the efficacy of various piperazine derivatives, including related compounds to this compound, in inhibiting mushroom tyrosinase.

- Results indicated that these compounds effectively reduced melanin production by inhibiting intracellular tyrosinase activity, with specific analogs demonstrating IC50 values in the low micromolar range .

- Neuropharmacological Effects :

Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.